Cas no 7329-52-4 (2-Methoxyphenol-3,4,5,6-d4)

2-Methoxyphenol-3,4,5,6-d4 is a deuterated analog of 2-methoxyphenol (guaiacol), where four hydrogen atoms at positions 3, 4, 5, and 6 are replaced with deuterium. This isotopic labeling enhances the compound's utility in mass spectrometry and NMR studies, providing improved signal resolution and reduced interference from protonated species. Its high isotopic purity (>98%) ensures reliable results in tracer experiments, metabolic studies, and kinetic isotope effect investigations. The compound retains the chemical properties of non-deuterated guaiacol, making it suitable for applications in organic synthesis, pharmaceuticals, and environmental analysis. Its stability and precise labeling make it a valuable tool for mechanistic and analytical research.
2-Methoxyphenol-3,4,5,6-d4 structure
2-Methoxyphenol-3,4,5,6-d4 structure
Product Name:2-Methoxyphenol-3,4,5,6-d4
CAS No:7329-52-4
MF:C7H8O2
MW:128.161869049072
CID:562662
PubChem ID:90476366
Update Time:2025-06-07

2-Methoxyphenol-3,4,5,6-d4 Chemical and Physical Properties

Names and Identifiers

    • Phen-2,3,4,5-d4-ol,6-methoxy-
    • 3,4,5,6-Tetradeuteroguaiacol
    • 2-Methoxyphenol-3,4,5,6-d4
    • 2-Methoxyphenol-3,4,5,6-d4neat
    • d4-2-methoxyphenol
    • Guaiacol-d4
    • D99005
    • HY-N1380S3
    • CS-0608336
    • 2,3,4,5-tetradeuterio-6-methoxyphenol
    • 7329-52-4
    • Inchi: 1S/C7H8O2/c1-9-7-5-3-2-4-6(7)8/h2-5,8H,1H3/i2D,3D,4D,5D
    • InChI Key: LHGVFZTZFXWLCP-QFFDRWTDSA-N
    • SMILES: O(C)C1C([2H])=C([2H])C([2H])=C([2H])C=1O

Computed Properties

  • Exact Mass: 128.078
  • Monoisotopic Mass: 128.078
  • Isotope Atom Count: 4
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 83
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 29.5A^2

2-Methoxyphenol-3,4,5,6-d4 Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
M265301-10mg
2-Methoxyphenol-3,4,5,6-d4
7329-52-4
10mg
$ 55.00 2023-09-07
TRC
M265301-50mg
2-Methoxyphenol-3,4,5,6-d4
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50mg
$ 87.00 2023-09-07
TRC
M265301-100mg
2-Methoxyphenol-3,4,5,6-d4
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100mg
$ 115.00 2023-09-07

Additional information on 2-Methoxyphenol-3,4,5,6-d4

Introduction to 2-Methoxyphenol-3,4,5,6-d4 (CAS No. 7329-52-4) and Its Emerging Applications in Chemical Biology

2-Methoxyphenol-3,4,5,6-d4, identified by the chemical compound code CAS No. 7329-52-4, is a deuterated derivative of 2-methoxyphenol (guaiacol). This compound has garnered significant attention in the field of chemical biology due to its unique structural properties and potential applications in drug discovery, metabolic studies, and analytical chemistry. The introduction of deuterium atoms at the 3,4,5, and 6 positions enhances its stability and isotopic purity, making it an invaluable tool for researchers seeking precise molecular labeling.

The molecular structure of 2-Methoxyphenol-3,4,5,6-d4 consists of a benzene ring substituted with a methoxy group at the 2-position and four deuterium atoms at the 3,4,5, and 6 positions. This modification not only improves the compound's resistance to metabolic degradation but also allows for its use in isotope-labeled studies without interference from natural isotopes. Such properties are particularly advantageous in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) analyses, where high isotopic purity is essential for accurate structural elucidation.

In recent years, advancements in pharmaceutical research have highlighted the importance of labeled compounds in understanding drug metabolism and pharmacokinetics. 2-Methoxyphenol-3,4,5,6-d4 has been employed in studies investigating the metabolic pathways of various bioactive molecules. Its deuterated version enables researchers to track the fate of parent compounds and their metabolites with greater precision. This has led to a deeper understanding of how drugs are processed within biological systems, ultimately aiding in the development of more effective therapeutic agents.

The compound's utility extends beyond drug metabolism studies. It has found applications in the synthesis of labeled biomolecules for use in diagnostic assays and as internal standards in analytical methods. The stability provided by deuterium labeling ensures that 2-Methoxyphenol-3,4,5,6-d4 remains consistent throughout experiments, reducing variability and enhancing reproducibility. This consistency is critical for obtaining reliable data in both academic research and industrial settings.

Recent research has also explored the use of 2-Methoxyphenol-3,4,5,6-d4 in chemical biology for studying enzyme mechanisms and interactions. The ability to label specific atoms with deuterium allows researchers to probe the dynamics of enzyme-substrate binding and catalytic processes. For instance, kinetic isotope effects (KIEs) can be measured using this compound to gain insights into reaction mechanisms at a molecular level. Such studies contribute to a better understanding of biological processes and can inform the design of novel inhibitors or activators.

The production and handling of 2-Methoxyphenol-3,4,5,6-d4 adhere to stringent quality control measures to ensure its suitability for sensitive applications. Manufacturers employ advanced synthetic techniques to achieve high isotopic enrichment levels while maintaining chemical purity. These efforts are crucial for applications where even minor impurities could compromise experimental results.

The versatility of 2-Methoxyphenol-3,4,5,6-d4 makes it a valuable asset for researchers across multiple disciplines. Its role in metabolic studies has opened new avenues for investigating disease pathways and developing targeted therapies. Additionally, its applications in analytical chemistry have improved the accuracy and reliability of various diagnostic tests.

As research continues to evolve,the demand for high-purity labeled compounds like 2-Methoxyphenol-3,4,5,6-d4 is expected to grow. Innovations in synthetic methodologies will further enhance its accessibility and utility, enabling more sophisticated studies in chemical biology and related fields.

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